

O-Desmethyltramadol HCl: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: *O*-Desmethyltramadol hydrochloride

Cat. No.: B1140644

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the synthetic opioid analgesic, tramadol. As the primary contributor to the analgesic effect of its parent compound, a thorough understanding of the physicochemical properties of its hydrochloride salt (O-Desmethyltramadol HCl) is paramount for research, drug development, and formulation. This technical guide provides an in-depth overview of the core physicochemical characteristics of O-Desmethyltramadol HCl, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and experimental workflows.

Physicochemical Properties

The physicochemical properties of O-Desmethyltramadol HCl are summarized in the tables below. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: General and Physical Properties of O-Desmethyltramadol HCl

Property	Value	Source(s)
Chemical Name	3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol; hydrochloride	
Molecular Formula	C ₁₅ H ₂₄ ClNO ₂	
Molecular Weight	285.81 g/mol	
Appearance	White to off-white solid/crystalline powder	
Melting Point	141-142 °C ((-)-isomer); 256-257 °C ((--)-isomer)	

Note on Melting Point: The significant variation in reported melting points is likely attributable to the presence of different stereoisomers of O-Desmethyltramadol. The compound has two chiral centers, leading to the possibility of four stereoisomers. The specific isomeric composition of the sample being tested will significantly influence its melting point.

Table 2: Solubility and Partitioning Properties of O-Desmethyltramadol HCl

Property	Value	Source(s)
Solubility in Water	Soluble	
Solubility in Methanol	Soluble, Slightly Soluble	
Solubility in Ethanol	Soluble	
Solubility in Chloroform	Slightly Soluble	
Predicted pKa	10.00 ± 0.10	
Predicted LogP	2.3	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of O-Desmethyltramadol HCl.

Melting Point Determination

Methodology: The melting point of O-Desmethyltramadol HCl can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

- **Sample Preparation:** A small amount of the dry, powdered O-Desmethyltramadol HCl is packed into a capillary tube to a height of 2-4 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.
 - The heating rate is then slowed to 1-2°C per minute.
 - The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

Methodology: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in various solvents.

- **Materials:** O-Desmethyltramadol HCl, selected solvents (e.g., water, methanol, chloroform), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).
- **Procedure:**

- An excess amount of O-Desmethyltramadol HCl is added to a known volume of the solvent in a flask.
- The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, the suspension is filtered to remove the undissolved solid.
- The concentration of O-Desmethyltramadol HCl in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The experiment is performed in triplicate for each solvent.

Synthesis and Purification

Methodology: O-Desmethyltramadol can be synthesized from tramadol via O-demethylation. The resulting free base is then converted to the hydrochloride salt.

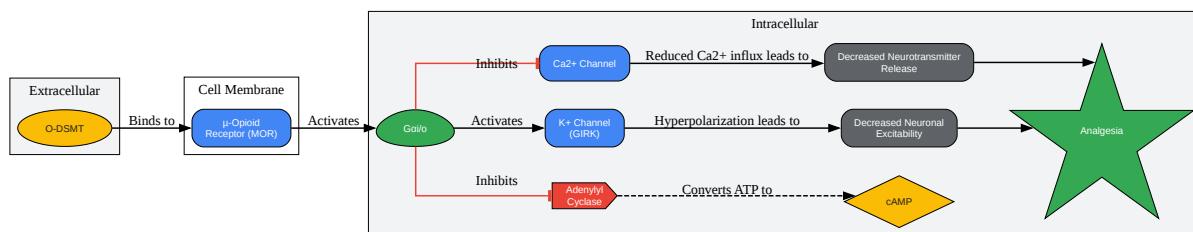
- Synthesis of O-Desmethyltramadol (Free Base):
 - Tramadol hydrochloride is converted to its free base.
 - The O-demethylation is carried out using a demethylating agent, such as dodecanethiol and sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF).
 - The reaction mixture is heated and stirred for several hours.
 - After completion, the reaction is quenched, and the product is extracted with an organic solvent.
 - The organic layer is washed, dried, and the solvent is evaporated to yield crude O-Desmethyltramadol.
- Formation of the Hydrochloride Salt:
 - The crude O-Desmethyltramadol is dissolved in a suitable solvent (e.g., isopropanol).

- A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise with stirring.
- The precipitated O-Desmethyltramadol HCl is collected by filtration, washed with a cold solvent, and dried under vacuum.
- Purification: The final product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

Mandatory Visualizations

Signaling Pathway

O-Desmethyltramadol HCl exerts its primary analgesic effect through its interaction with the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of O-DSMT to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

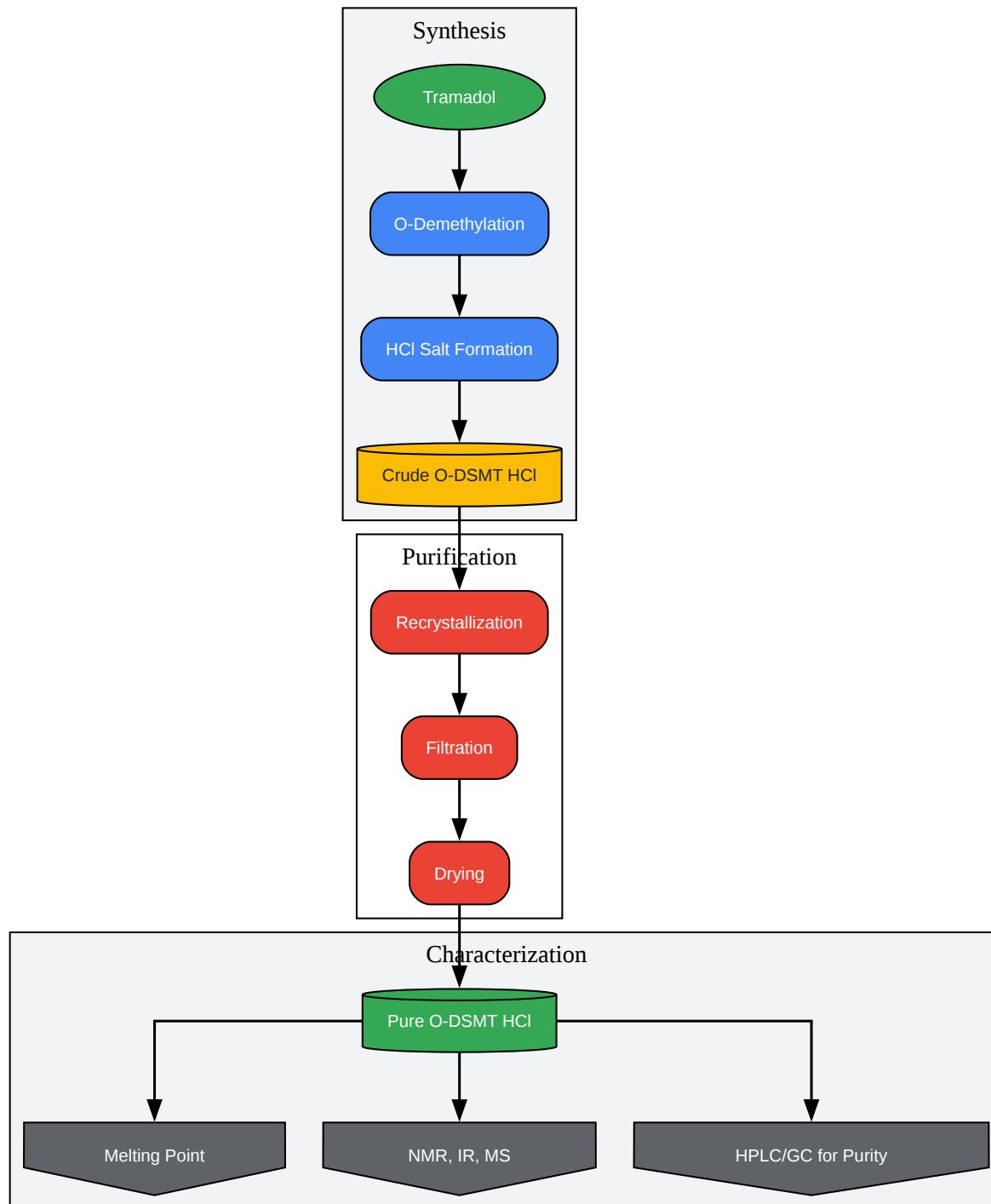


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μ -Opioid Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of O-Desmethyltramadol HCl in a research setting.



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